molecular formula C13H12N2OS B101611 1-(2-hydroxyphenyl)-3-phenylthiourea CAS No. 17073-34-6

1-(2-hydroxyphenyl)-3-phenylthiourea

Cat. No.: B101611
CAS No.: 17073-34-6
M. Wt: 244.31 g/mol
InChI Key: CQOHACLBKAAZBM-UHFFFAOYSA-N
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Description

Thiourea, N-(2-hydroxyphenyl)-N’-phenyl- is an organosulfur compound with the molecular formula C13H12N2OS It is a derivative of thiourea, where one of the nitrogen atoms is substituted with a 2-hydroxyphenyl group and the other nitrogen atom is substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-hydroxyphenyl)-N’-phenyl- typically involves the reaction of 2-aminophenol with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-hydroxyphenyl)-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Thiourea, N-(2-hydroxyphenyl)-N’-phenyl- has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism of action of Thiourea, N-(2-hydroxyphenyl)-N’-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound with the formula SC(NH2)2.

    N-Phenylthiourea: A derivative where one nitrogen atom is substituted with a phenyl group.

    N,N’-Diphenylthiourea: A derivative where both nitrogen atoms are substituted with phenyl groups.

Uniqueness

Thiourea, N-(2-hydroxyphenyl)-N’-phenyl- is unique due to the presence of both a 2-hydroxyphenyl group and a phenyl group

Properties

IUPAC Name

1-(2-hydroxyphenyl)-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c16-12-9-5-4-8-11(12)15-13(17)14-10-6-2-1-3-7-10/h1-9,16H,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOHACLBKAAZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351566
Record name Thiourea, N-(2-hydroxyphenyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17073-34-6
Record name Carbanilide, 2-hydroxythio-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiourea, N-(2-hydroxyphenyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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